

In-Depth Toxicological Profile of Disperse Yellow 7

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Disperse Yellow 7 (DY7) is a monoazo dye that has been used in the textile industry. This technical guide provides a comprehensive overview of its toxicological profile, with a focus on its metabolism, genotoxicity, carcinogenicity, and skin sensitization potential. A critical aspect of DY7's toxicology is its reductive metabolism to aromatic amines, namely p-phenylenediamine (PPD), 4-aminoazobenzene, and 4-aminobiphenyl. These metabolites are responsible for a significant portion of the observed toxicity, including genotoxic and carcinogenic effects. This guide summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of key metabolic and signaling pathways to facilitate a deeper understanding of the toxicological risks associated with Disperse Yellow 7.

Chemical and Physical Properties



Property	Value
Chemical Name	4-[(4-aminophenyl)azo]benzenamine
Synonyms	C.I. 26090, 4,4'-diaminoazobenzene
CAS Number	6300-37-4
Molecular Formula	C12H12N4
Molecular Weight	212.25 g/mol
Appearance	Yellow to orange powder
Solubility	Insoluble in water, soluble in some organic solvents

Toxicological Data Summary Acute Toxicity

Specific quantitative acute toxicity data, such as LD50 values, for Disperse Yellow 7 are not readily available in the public literature.

Repeated Dose Toxicity

Quantitative data from repeated dose toxicity studies for Disperse Yellow 7, including No Observed Adverse Effect Levels (NOAEL) or Lowest Observed Adverse Effect Levels (LOAEL), are not well-documented in publicly accessible literature.

Genotoxicity

Disperse Yellow 7 is considered to be genotoxic, primarily due to the action of its metabolites.

Test System	Metabolite	Result
Bacterial Reverse Mutation Assay (Ames Test)	p-Phenylenediamine	Positive[1]
In Vitro Chromosomal Aberration Assay	p-Phenylenediamine	Positive[1]



Carcinogenicity

The carcinogenic potential of Disperse Yellow 7 is attributed to its metabolic conversion to known carcinogens.

Metabolite	IARC Classification	Key Findings
4-Aminobiphenyl	Group 1 (Carcinogenic to humans)	Induces bladder cancer through metabolic activation and formation of DNA adducts. [2]
4-Aminoazobenzene	Group 2B (Possibly carcinogenic to humans)	Evidence of carcinogenicity in animal studies.

Skin Sensitization

Disperse dyes are recognized as potential skin sensitizers. While specific quantitative data for Disperse Yellow 7 is limited, the Local Lymph Node Assay (LLNA) is the standard method for assessing skin sensitization potential, with the endpoint being the Estimated Concentration to produce a three-fold stimulation index (EC3).

Experimental Protocols In Vitro Reductive Metabolism of Disperse Yellow 7

Objective: To simulate the metabolic reduction of Disperse Yellow 7 to its constituent aromatic amines for subsequent toxicological analysis.

Methodology:

- Preparation of Reaction Mixture: A solution of Disperse Yellow 7 is prepared in an appropriate organic solvent (e.g., methanol) and added to a buffered aqueous solution (e.g., phosphate buffer, pH 7.4).
- Reducing Agent: A reducing agent, such as sodium dithionite, is added to the reaction mixture to initiate the reductive cleavage of the azo bond.



- Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specified period to allow for complete reduction.
- Extraction of Metabolites: Following incubation, the aromatic amine metabolites are extracted from the aqueous phase using an appropriate organic solvent (e.g., ethyl acetate).
- Analysis: The extracted metabolites are then identified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the mutagenic potential of a substance by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

- Strain Selection: Several tester strains of S. typhimurium with different mutations in the histidine operon are selected (e.g., TA98, TA100, TA1535, TA1537).
- Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from induced rat liver) to detect mutagens that require metabolic activation.
- Exposure: The tester strains are exposed to various concentrations of the test substance in the presence of a small amount of histidine, which allows for a few cell divisions for mutations to be expressed.
- Plating: The mixture is plated on a minimal glucose agar medium lacking histidine.
- Incubation and Scoring: The plates are incubated for 48-72 hours at 37°C. The number of
 revertant colonies (colonies that can grow in the absence of histidine) is counted. A
 substance is considered mutagenic if it causes a dose-dependent increase in the number of
 revertant colonies compared to the negative control.

In Vitro Mammalian Chromosomal Aberration Test



Objective: To identify substances that cause structural chromosomal damage in cultured mammalian cells.

Methodology:

- Cell Culture: Mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, are cultured.
- Exposure: The cells are exposed to at least three concentrations of the test substance for a
 defined period, both with and without metabolic activation (S9 mix).
- Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to the culture to arrest cells in the metaphase stage of mitosis.
- Harvesting and Slide Preparation: Cells are harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.
- Staining and Analysis: The chromosomes are stained (e.g., with Giemsa), and at least 100 well-spread metaphases per concentration are analyzed microscopically for structural aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges). The percentage of cells with aberrations is calculated.

Murine Local Lymph Node Assay (LLNA)

Objective: To determine the skin sensitization potential of a chemical by measuring the proliferation of lymphocytes in the draining auricular lymph nodes of mice following dermal application.

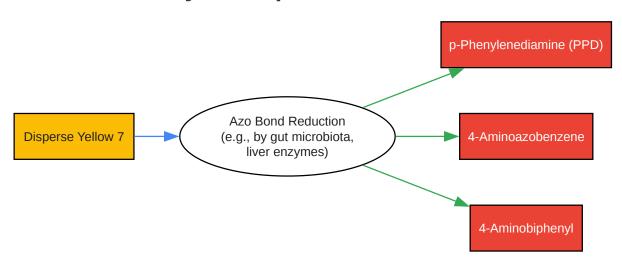
Methodology:

- Animal Model: Typically, CBA/Ca or CBA/J mice are used.
- Application of Test Substance: Various concentrations of the test substance in a suitable vehicle are applied to the dorsum of both ears of the mice for three consecutive days.
- Lymphocyte Proliferation Measurement: On day 6, mice are injected intravenously with ³H-methyl thymidine or an alternative label.



- Node Excision and Processing: Several hours after the injection, the auricular lymph nodes are excised and a single-cell suspension is prepared.
- Quantification and Stimulation Index: The incorporation of the label is measured (e.g., by
 scintillation counting) as an indicator of lymphocyte proliferation. A Stimulation Index (SI) is
 calculated by dividing the mean proliferation in the test group by the mean proliferation in the
 vehicle control group. A substance is classified as a sensitizer if the SI is ≥ 3. The EC3 value
 is the estimated concentration that would produce an SI of 3.

Visualizations Metabolic Pathway of Disperse Yellow 7

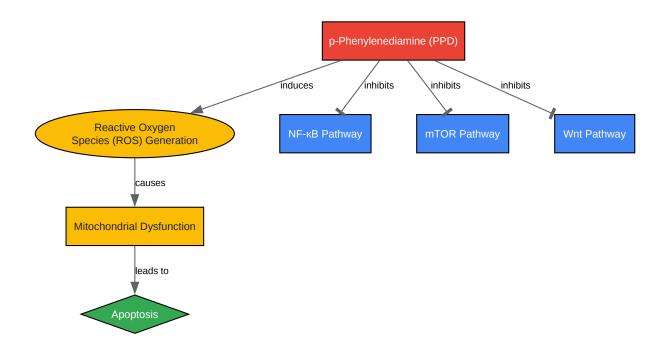


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Caption: Reductive metabolism of Disperse Yellow 7 to its primary aromatic amine metabolites.

Signaling Pathways of p-Phenylenediamine (PPD) Toxicity



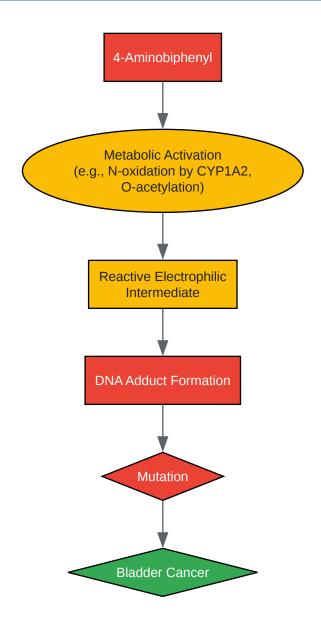


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Caption: Key signaling pathways modulated by p-phenylenediamine, leading to apoptosis.

Carcinogenic Mechanism of 4-Aminobiphenyl



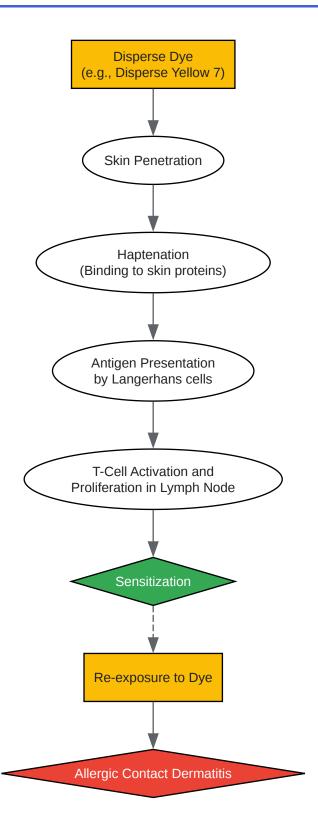


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Caption: Metabolic activation of 4-aminobiphenyl leading to DNA adduct formation and carcinogenesis.

Logical Flow of Skin Sensitization





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Caption: The immunological cascade leading to skin sensitization from disperse dyes.



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References

- 1. Potency and risk assessment of a skin-sensitizing disperse dye using the local lymph node assay [periodicos.capes.gov.br]
- 2. Effect of sampling time on chromosome aberration yield for 7 chemicals in Chinese hamster ovary cells PubMed [pubmed.ncbi.nlm.nih.gov]
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